N-phenyl-2-[2-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]phenoxy]acetamide
Overview
Description
N-phenyl-2-[2-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]phenoxy]acetamide: is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a phenyl group, a diazinane ring, and an acetamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-phenyl-2-[2-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]phenoxy]acetamide typically involves the reaction of phenylacetic acid derivatives with 2,4,6-trioxo-1,3-diazinane. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or hexamethylphosphoramide (HMPA) and heating to temperatures around 190–195°C .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar conditions but optimized for efficiency and yield. The use of continuous flow reactors and automated systems can enhance the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: N-phenyl-2-[2-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]phenoxy]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The phenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or chlorine under acidic conditions.
Major Products:
Oxidation: Formation of phenylacetic acid derivatives.
Reduction: Production of amine derivatives.
Substitution: Formation of halogenated phenyl derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: In biological research, it can be used to study enzyme interactions and protein binding due to its unique structure.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which N-phenyl-2-[2-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]phenoxy]acetamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The diazinane ring can form hydrogen bonds with active sites, while the phenyl group can engage in π-π interactions with aromatic residues.
Comparison with Similar Compounds
- N-[4-[[1-(2-furanylmethyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methylamino]phenyl]acetamide
- N-[4-[[1-[2-(3,4-dimethoxyphenyl)ethyl]-2,4,6-trioxo-1,3-diazinan-5-ylidene]methylamino]phenyl]acetamide
Uniqueness: N-phenyl-2-[2-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]phenoxy]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile interactions in various chemical reactions and biological systems.
Properties
IUPAC Name |
N-phenyl-2-[2-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]phenoxy]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O5/c23-16(20-13-7-2-1-3-8-13)11-27-15-9-5-4-6-12(15)10-14-17(24)21-19(26)22-18(14)25/h1-10H,11H2,(H,20,23)(H2,21,22,24,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRQXYZSMNQVGAD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2C=C3C(=O)NC(=O)NC3=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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